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N-Methoxy-N,O-bis(trimethylsilyl)carbamate

Catalog No.
S1480782
CAS No.
105532-86-3
M.F
C8H21NO3Si2
M. Wt
235.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methoxy-N,O-bis(trimethylsilyl)carbamate

CAS Number

105532-86-3

Product Name

N-Methoxy-N,O-bis(trimethylsilyl)carbamate

IUPAC Name

trimethylsilyl N-methoxy-N-trimethylsilylcarbamate

Molecular Formula

C8H21NO3Si2

Molecular Weight

235.43 g/mol

InChI

InChI=1S/C8H21NO3Si2/c1-11-9(13(2,3)4)8(10)12-14(5,6)7/h1-7H3

InChI Key

GCGXSWVZNAVCBH-UHFFFAOYSA-N

SMILES

CON(C(=O)O[Si](C)(C)C)[Si](C)(C)C

Canonical SMILES

CON(C(=O)O[Si](C)(C)C)[Si](C)(C)C

Conversion of Ketones to O-Methyl Oximes

N-Methoxy-N,O-bis(trimethylsilyl)carbamate acts as a versatile reagent for transforming ketones into O-methyl oximes. This reaction proceeds through the formation of a silyl enol ether intermediate, followed by its trapping with a methoxy group and subsequent elimination of the silyl group. This method offers several advantages, including:

  • Mild reaction conditions: The reaction typically proceeds at room temperature, minimizing potential degradation of heat-sensitive substrates. (Source: A Facile Synthesis of O-Methyl Oximes from Ketones: )
  • Good yields: The reaction often provides good to excellent yields of the desired O-methyl oximes. (Source: A Facile Synthesis of O-methyl Oximes from Ketones: )
  • Broad substrate scope: The reaction is compatible with a wide range of functional groups, making it applicable to diverse ketone substrates. (Source: A Facile Synthesis of O-Methyl Oximes from Ketones: )

(CH3)3SiOC(=NH)(OSi(CH3)3) + R2C=O -> R2C=NOCH3 + (CH3)3SiOSi(CH3)3

(Where R represents an alkyl or aryl group)

Additional Applications

While not as prevalent as its application in oxime synthesis, N-Methoxy-N,O-bis(trimethylsilyl)carbamate has also been explored in other research areas:

  • Synthesis of N-heterocycles: This reagent has been used in the synthesis of certain N-heterocyclic compounds, such as imidazoles and pyrazoles. (Source: A Mild and Efficient Method for the Synthesis of 1-Arylimidazoles)
  • Protection of carbonyl groups: The trimethylsilyl groups in the molecule can act as protecting groups for carbonyl functionalities, allowing selective modification of other functional groups present in the molecule. (Source: Silylation in Organic Synthesis)

N-Methoxy-N,O-bis(trimethylsilyl)carbamate is a chemical compound with the molecular formula C₈H₂₁NO₃Si₂. It is categorized as a silyl carbamate, which is a derivative of carbamic acid where the amine group is replaced by a trimethylsilyl group. This compound is primarily used in organic synthesis and analytical chemistry due to its ability to form stable derivatives with various functional groups.

, particularly in the formation of imines and oximes when reacted with carbonyl compounds. The reactions typically involve the silylation of hydroxyl or amine groups, enhancing their volatility and stability for gas chromatography applications. For instance, it has been successfully employed as a derivatizing agent for sitosterol degradation products, facilitating their analysis through gas chromatography .

The synthesis of N-Methoxy-N,O-bis(trimethylsilyl)carbamate typically involves the reaction of methoxyamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The general synthetic route can be summarized as follows:

  • Reagents: Methoxyamine, trimethylsilyl chloride, and a base (e.g., triethylamine).
  • Procedure:
    • Mix methoxyamine and triethylamine in an appropriate solvent.
    • Slowly add trimethylsilyl chloride while stirring.
    • Allow the reaction to proceed at room temperature or slightly elevated temperatures.
    • Purify the product through distillation or chromatography.

This method yields N-Methoxy-N,O-bis(trimethylsilyl)carbamate as a colorless liquid.

N-Methoxy-N,O-bis(trimethylsilyl)carbamate finds significant applications in:

  • Analytical Chemistry: As a derivatizing agent for enhancing the detectability of various compounds during gas chromatography.
  • Organic Synthesis: In the preparation of more complex organic molecules, particularly those involving nitrogen-containing functional groups.
  • Material Science: Potential use in developing new materials that require silylation for improved properties.

Interaction studies involving N-Methoxy-N,O-bis(trimethylsilyl)carbamate primarily focus on its reactivity with carbonyl compounds and alcohols. These studies demonstrate its ability to form stable derivatives that can be analyzed using gas chromatography-mass spectrometry techniques. The interactions often lead to increased volatility and thermal stability of the target analytes, making them suitable for detailed analytical investigations .

Several compounds share structural similarities with N-Methoxy-N,O-bis(trimethylsilyl)carbamate. Here are some notable examples:

Compound NameStructure TypeUnique Features
N,O-Bis(trimethylsilyl)carbamateSilyl CarbamateLacks methoxy group; used in similar applications
N-Methyl-N,O-bis(trimethylsilyl)carbamateSilyl CarbamateMethyl substitution instead of methoxy
N,N-Bis(trimethylsilyl)ureaUrea DerivativeDifferent functional group; used in similar reactions

N-Methoxy-N,O-bis(trimethylsilyl)carbamate is unique due to its methoxy substituent, which can influence both its reactivity and potential biological interactions compared to other silylated compounds.

Dates

Last modified: 07-16-2023

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